1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. Its unique structure includes a tetrahydro-2H-pyran moiety and a dioxaborolan group, which contribute to its potential biological activities and applications in medicinal chemistry. The compound is often referenced by its Chemical Abstracts Service number 1082525-64-1 and has been studied for its synthetic routes and potential therapeutic effects.
This compound is classified under organic compounds with boron-containing groups and heterocyclic compounds. It has been identified in various chemical databases and literature focused on organic synthesis and drug discovery. The classification of this compound highlights its relevance in pharmaceutical research, particularly in the development of novel therapeutic agents.
The synthesis of 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves several key steps:
These steps require careful control of reaction conditions including temperature, pressure, and inert atmospheres to maximize yield and purity. Industrial methods may also utilize continuous flow techniques to enhance efficiency and reduce waste .
The molecular formula for 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is , with a molecular weight of approximately g/mol.
The structure features a fused ring system that contributes to its chemical reactivity and biological activity .
This compound can participate in several chemical reactions:
Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used. The choice of solvent and temperature is critical for achieving the desired reaction outcomes .
The mechanism of action for 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate various biochemical pathways leading to altered cellular functions or signaling processes. The detailed pathways are still under investigation but suggest potential applications in cancer therapy or other diseases influenced by these pathways .
The compound is typically characterized by its solubility in organic solvents due to its hydrophobic nature imparted by the tetrahydro-pyran group.
It exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of boron in its structure.
The primary applications of 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole lie in medicinal chemistry as potential therapeutic agents targeting various diseases. Its unique structural features make it a candidate for further research into anticancer properties or other pharmacological activities. The ongoing studies aim to elucidate its efficacy and safety profiles for potential clinical applications .
The tetrahydro-2H-pyran-2-yl (THP) group serves as a critical protecting group for the N1 position of indazole during synthetic routes, preventing unwanted side reactions during boronate ester installation. This protection is typically achieved by reacting unprotected indazole with dihydropyran under acidic catalysis (e.g., p-toluenesulfonic acid) in dichloromethane at 0–25°C, achieving yields >85% [2] [5]. The THP group’s orthoester structure provides steric shielding of the indazole nitrogen while maintaining the heterocycle’s aromaticity—a key advantage over alternative groups like tert-butoxycarbonyl (Boc), which may undergo premature deprotection under basic Suzuki coupling conditions [8]. Deprotection is efficiently accomplished using mild acids (e.g., acetic acid/water or p-TsOH in methanol), preserving the integrity of the boronate ester functionality [5].
Table 1: Comparison of Indazole Protecting Groups
Protecting Group | Deprotection Conditions | Stability in Pd Catalysis | Key Advantage |
---|---|---|---|
THP | Mild acid (AcOH/H₂O) | High | Orthoester stability |
Boc | Strong acid (TFA) | Moderate | Air-stable solid |
Benzyl | Hydrogenolysis | Low | Crystallizability |
Boronate ester introduction at the indazole C5 position employs two primary methodologies:
Critical to success is excluding oxygen during the reaction, as boronate esters oxidize readily. Post-reaction, the product is isolated via crystallization from ethanol/water mixtures, yielding high-purity (>97%) material suitable for cross-coupling [5] [8].
Table 2: Suzuki-Miyaura Borylation Optimization Parameters
Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Pd(dppf)Cl₂ | KOAc | DMSO | 80 | 75 | 85 |
Pd(PPh₃)₄ | KOAc | 1,4-Dioxane | 90 | 86 | 97 |
Pd(OAc)₂/SPhos | Na₂CO₃ | Toluene | 100 | 78 | 92 |
The THP protecting group demonstrates exceptional stability across common catalytic environments essential for indazole functionalization:
Notably, the THP group’s stability is solvent-dependent; it degrades slowly in methanol over 48 hours but remains stable in acetonitrile or tetrahydrofuran (THF) for >1 week at 25°C [7].
Scaling production beyond laboratory batches faces three key hurdles:
Table 3: Scalability Challenges and Mitigation Strategies
Challenge | Laboratory Scale | Pilot Scale (5 kg) | Mitigation Strategy |
---|---|---|---|
Purification Yield Loss | 5–8% | 15–20% | Gradient crystallization |
Boronate Reagent Cost | $800/kg (B₂pin₂) | $500/kg (HBpin) | Catalyst optimization |
Pd Residue Levels | 100–500 ppm | <10 ppm | TMT resin adsorption |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2